5-Bromo-2-fluoro-3-methylbenzoyl chloride
Description
5-Bromo-2-fluoro-3-methylbenzoyl chloride (hypothetical molecular formula: C₈H₅BrClFO) is a benzoyl chloride derivative featuring bromo (Br), fluoro (F), and methyl (CH₃) substituents on the aromatic ring. Benzoyl chlorides are highly reactive acylating agents used in synthesizing esters, amides, and other derivatives. The unique combination of substituents in this compound—electron-withdrawing halogens (Br, F) and an electron-donating methyl group—creates a complex interplay of electronic and steric effects. While direct data on this compound is absent in the provided evidence, comparisons with structurally related analogs (e.g., brominated/fluorinated benzoyl chlorides, sulfonyl chlorides) allow inferring its properties .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRSTVHEVRUBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Workup and Purification
Post-reaction, the crude product undergoes:
-
Washing : Sequential rinsing with water, methanol, and ethyl acetate to remove inorganic salts and polar impurities.
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Decomposition : Dissolution in 1,2-dichlorobenzene at 130–135°C to eliminate residual intermediates.
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Crystallization : Dilution with petroleum ether induces precipitation, followed by column chromatography for final purification.
Chlorination to Benzoyl Chloride
The final step converts the benzoic acid to the acid chloride. Common chlorinating agents include:
-
Thionyl Chloride (SOCl₂) : Efficient and generates gaseous byproducts (SO₂, HCl), simplifying purification.
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Oxalyl Chloride ((COCl)₂) : Mild conditions, often used with catalytic DMF.
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Phosphorus Pentachloride (PCl₅) : Suitable for sterically hindered acids.
Table 2: Chlorination Reagent Comparison (Theoretical)
| Reagent | Conditions | Yield (%)* | Purity (%)* |
|---|---|---|---|
| SOCl₂ | Reflux, 4–6 hr | 85–92 | ≥95 |
| (COCl)₂/DMF | RT, 12–24 hr | 90–95 | ≥97 |
| PCl₅ | 80°C, 2–3 hr | 78–85 | ≥90 |
| *Estimated based on analogous benzoyl chloride syntheses. |
Industrial-Scale Considerations
The patented method emphasizes scalability and cost-effectiveness:
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Solvent Choice : Sulfuric acid avoids chlorinated impurities, critical for large batches.
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Temperature Control : Precise cooling (−10°C) ensures optimal reaction kinetics.
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Purification Efficiency : Column chromatography with petroleum ether achieves >98% purity, meeting pharmaceutical-grade standards.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Where the chlorine atom is replaced by other functional groups.
Reduction Reactions: Where the compound is reduced to form different derivatives.
Oxidation Reactions: Where the compound is oxidized to form new products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of amides or esters.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
5-Bromo-2-fluoro-3-methylbenzoyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-methylbenzoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or nucleic acids, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular features of analogous compounds from the evidence:
Key Observations :
Substituent Effects: Electron-withdrawing groups (Br, F): Increase electrophilicity of the carbonyl/sulfonyl group, enhancing reactivity toward nucleophiles. Fluorine’s strong electronegativity in the ortho position (as in the target compound) likely accelerates hydrolysis compared to non-fluorinated analogs .
Positional Isomerism :
- Compounds with methylbenzyloxy substituents in the 2- vs. 3-positions ( vs. 6) exhibit identical molecular weights but differ in solubility and reactivity due to steric and electronic variations.
Functional Group Differences :
Physical and Chemical Properties
- Stability : Benzoyl chlorides with bulky substituents (e.g., methylbenzyloxy groups in ) are less prone to hydrolysis than simpler derivatives (e.g., 3-bromobenzoyl chloride). The target compound’s methyl group may confer moderate stability .
- Melting/Boiling Points : Data is sparse, but molecular weight correlates with boiling points. Sulfonyl chlorides (e.g., ) generally have higher molecular weights and boiling points than benzoyl chlorides .
Research Findings and Trends
Reactivity Trends :
- Fluorine in the ortho position (target compound) increases electrophilicity but may reduce steric accessibility compared to para-substituted analogs.
- Methyl groups in meta positions balance steric hindrance and electronic effects, making such compounds versatile in controlled reactions .
Emerging Applications :
Biological Activity
5-Bromo-2-fluoro-3-methylbenzoyl chloride (C8H6BrClO) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a benzoyl group with bromine and fluorine substituents, which contribute to its chemical reactivity and biological activity. The compound's molecular weight is approximately 227.49 g/mol.
Key Properties:
- Molecular Formula: C8H6BrClO
- Molecular Weight: 227.49 g/mol
- Appearance: Typically a colorless to pale yellow liquid.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced activity in target cells.
- Interaction with Biomolecules: The halogen atoms can form non-covalent interactions (e.g., halogen bonding) with proteins and nucleic acids, potentially altering their functions.
- Cell Membrane Disruption: The compound may disrupt cellular membranes, affecting cell viability and function.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest its potential as an antimicrobial agent, particularly in developing treatments for bacterial infections.
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cell culture models.
| Cytokine | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 100% | 60% |
| IL-6 | 100% | 50% |
| IL-1β | 100% | 45% |
These findings indicate potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated compounds, including this compound, against resistant bacterial strains. The compound demonstrated significant inhibition rates compared to control groups, highlighting its potential as a novel antimicrobial agent.
- Investigation of Anti-inflammatory Properties : Another research project focused on the anti-inflammatory effects of halogenated compounds in murine models. The study found that treatment with this compound resulted in decreased inflammation markers, suggesting its utility in managing chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological profile of this compound relative to structurally similar compounds.
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | Not available | Antimicrobial, Anti-inflammatory |
| 5-Bromo-2-chlorobenzoyl chloride | Not available | Moderate antimicrobial effects |
| 4-Fluoro-3-methylbenzoic acid | Not available | Limited anti-inflammatory activity |
This table illustrates that while similar compounds exist, the unique combination of bromine and fluorine enhances the biological activities of this compound.
Q & A
Basic: What are the optimal synthetic conditions for 5-bromo-2-fluoro-3-methylbenzoyl chloride to maximize yield and purity?
Answer:
The synthesis of halogenated benzoyl chlorides typically involves controlled acylation or halogenation steps. For example, analogous compounds like 5-bromo-2-chlorobenzoyl chloride are synthesized using copper sulfate-supported molecular sieves as catalysts under inert atmospheres and high-pressure conditions (4560–6080 Torr) . Key parameters include:
- Temperature : Multi-stage heating (125–165°C) to ensure complete reaction without decomposition.
- Solvents : Use of 1,1,1-trichloroethane or chloroform to stabilize intermediates .
- Catalysts : Acid-tolerant catalysts (e.g., CuSO₄) to enhance halogen retention.
For your target compound, substituting chlorine with fluorine may require fluorinating agents (e.g., DAST) and lower temperatures to prevent side reactions. Purity (>95%) can be confirmed via HPLC or GC-MS, as referenced in similar benzoyl chloride syntheses .
Advanced: How do substituent electronic effects influence the reactivity of this compound in nucleophilic acyl substitutions?
Answer:
The electron-withdrawing bromine and fluorine substituents increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). The methyl group at the 3-position introduces steric hindrance, potentially slowing reactions at the ortho position. To validate this:
- Kinetic Studies : Compare reaction rates with analogs lacking methyl or fluorine groups.
- DFT Calculations : Model electron density maps to predict reactive sites.
Evidence from similar compounds (e.g., 2-(trifluoromethyl)benzoyl chloride) shows that fluorine’s strong -I effect accelerates amidation but may require stabilizing solvents like DMF to mitigate hydrolysis .
Basic: What analytical methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹³C/¹H NMR to confirm substituent positions and purity. For example, the carbonyl carbon in benzoyl chlorides typically resonates at ~170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₈H₅BrClFO = 265.48 g/mol).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- FTIR : Peaks at ~1770 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl) confirm functional groups .
Advanced: How can conflicting stability data for halogenated benzoyl chlorides under varying storage conditions be resolved?
Answer:
Contradictions in stability studies often arise from moisture exposure or incompatible storage materials. Methodological approaches include:
- Controlled Degradation Studies : Store samples under argon vs. ambient air and monitor decomposition via TGA/DSC.
- Container Compatibility Testing : Compare glass vs. polymer-lined containers to assess leaching or reactivity.
Safety data for 4-bromobenzoyl chloride recommends storage at 2–8°C in airtight containers, with desiccants to prevent hydrolysis . For your compound, similar protocols with additional fluorine stability tests (e.g., fluoride ion detection via ion chromatography) are advised.
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; respirators with organic vapor cartridges if airborne concentrations exceed limits.
- Emergency Measures : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water, which can cause violent hydrolysis .
Advanced: What strategies mitigate competing side reactions when using this compound in multi-step syntheses?
Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct acyl substitution.
- Low-Temperature Reactions : Perform steps at –20°C to suppress hydrolysis or elimination.
- Sequential Additions : Introduce nucleophiles in stages, as demonstrated in benzimidazole syntheses using SOCl₂-DMF condensing agents .
For example, in amide coupling, pre-activation of the acyl chloride with Hünig’s base can improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
